molecular formula C11H9F B070646 1-Fluoro-3-methylazulene CAS No. 180129-02-6

1-Fluoro-3-methylazulene

Cat. No. B070646
M. Wt: 160.19 g/mol
InChI Key: IFIWXFQWXMPQPI-UHFFFAOYSA-N
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Description

1-Fluoro-3-methylazulene is a chemical compound with the molecular formula C11H9F . It is used for pharmaceutical testing and can be purchased from various suppliers .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-methylazulene can be analyzed using mass spectrometry-based structural elucidation techniques . These techniques can provide detailed structural characterization by breaking the intact molecular ions into key fragment ions .

Scientific Research Applications

  • Synthesis of 1-Fluoro- and 1,3-Difluoroazulenes :

    • 1-Fluoro- and 1,3-difluoroazulenes were synthesized using azulene and N-fluoropyridinium salts in acetonitrile. Methyl azulene-1-carboxylates were fluorinated to yield 3-fluoro derivatives. The fluorine atom demonstrated an electron-donating effect due to the +Iπ effect (Ueno, Toda, Yasunami, & Yoshifuji, 1995).
  • Synthesis and Properties of Fluoroazulenes :

    • Electrophilic fluorination of azulenes with N-fluoro reagents was used to synthesize 1-Fluoro- and 1,3-difluoroazulenes. This synthesis caused significant bathochromic shifts in visible absorption due to the +Iπ effect (Ueno, Toda, Yasunami, & Yoshifuji, 1996).
  • Synthesis of Monofunctional Azulenyl Squaraine Dye :

    • The synthesis of monofunctional azulenyl squaraine dye NIRQ(700) involved using 1-(methoxycarbonyl)-2-methylazulene as an essential intermediate. This dye absorbed in a 600-700 nm range and could potentially be used in biological quenching assays (Pham, Weissleder, & Tung, 2003).
  • Synthesis of 1,3,6-Trisubstituted Azulenes :

  • Experimental and Theoretical Analysis of Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :

    • A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, including a fluoro derivative. It provided insights into the nature of lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

properties

IUPAC Name

1-fluoro-3-methylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-7-11(12)10-6-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIWXFQWXMPQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C1=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570574
Record name 1-Fluoro-3-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-methylazulene

CAS RN

180129-02-6
Record name 1-Fluoro-3-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ueno, H Toda, M Yasunami… - Bulletin of the Chemical …, 1996 - journal.csj.jp
… 1-fluoro-3-methylazulene (1c) was very sensitive to air and heat, resulting in the formation of a green tar in a few hours. Both the 1-methoxycarbonyl group of 1b and the 1-formyl group …
Number of citations: 37 www.journal.csj.jp

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